molecular formula C26H19NO4S B8148662 3-Nitro-4-tritylsulfanyl-benzoic acid

3-Nitro-4-tritylsulfanyl-benzoic acid

Cat. No.: B8148662
M. Wt: 441.5 g/mol
InChI Key: VVWQQWOMOODOKT-UHFFFAOYSA-N
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Description

3-Nitro-4-tritylsulfanyl-benzoic acid: is an organic compound that features a nitro group, a tritylsulfanyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-tritylsulfanyl-benzoic acid typically involves multiple steps, starting from a suitable benzene derivative. One common approach includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Tritylation: Introduction of the tritylsulfanyl group through a reaction with trityl chloride and a suitable thiol.

    Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The tritylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction of Nitro Group: Formation of 3-amino-4-tritylsulfanyl-benzoic acid.

    Substitution of Tritylsulfanyl Group: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Potential applications in drug development due to its unique structural features.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Potential applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-tritylsulfanyl-benzoic acid involves its interactions with various molecular targets The nitro group can participate in redox reactions, while the tritylsulfanyl group can undergo substitution reactions

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the tritylsulfanyl group.

    4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    3-Amino-4-tritylsulfanyl-benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness:

  • The presence of both a nitro group and a tritylsulfanyl group makes 3-Nitro-4-tritylsulfanyl-benzoic acid unique in its reactivity and potential applications.
  • The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-nitro-4-tritylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4S/c28-25(29)19-16-17-24(23(18-19)27(30)31)32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWQQWOMOODOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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